molecular formula C16H27BrS B1283368 2-Bromo-5-dodecylthiophene CAS No. 153561-74-1

2-Bromo-5-dodecylthiophene

Cat. No.: B1283368
CAS No.: 153561-74-1
M. Wt: 331.4 g/mol
InChI Key: MOSAVYMGWTYDNS-UHFFFAOYSA-N
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Description

2-Bromo-5-dodecylthiophene is an organic compound with the molecular formula C16H27BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the second position and a dodecyl (twelve-carbon) alkyl chain at the fifth position of the thiophene ring. This structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

2-Bromo-5-dodecylthiophene is a building block used in the synthesis of semiconducting small molecules, oligomers, and conjugated polymers . Its primary targets are the molecular structures of these materials, where it contributes to their solubility, thermal stability, and film morphology .

Mode of Action

The compound is obtained by reacting 5-dodecylthiophene with N-Bromosuccinimide (NBS) . The bromo group at the end of the molecule provides functionality for cross-coupling or nucleophilic aromatic substitution reactions . These reactions extend the conjugation of the targeted molecules, enhancing their electronic properties .

Biochemical Pathways

As a building block for semiconducting polymers and oligomers, this compound plays a role in the synthesis pathways of these materials . The extended conjugation resulting from its incorporation can affect the electronic properties of the final product .

Result of Action

The incorporation of this compound into semiconducting polymers and oligomers enhances their solubility, thermal stability, and film morphology . This can lead to improved performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent conditions . For instance, its storage temperature is recommended to be between 2-8°C . These factors can affect the compound’s stability, efficacy, and the overall performance of the materials it helps synthesize .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-dodecylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of semiconducting materials. It interacts with various enzymes and proteins during its synthesis and application. For instance, it is synthesized by reacting 5-dodecylthiophene with N-Bromosuccinimide (NBS), where the bromo group provides functionality for cross-coupling or nucleophilic aromatic substitution reactions . These interactions are crucial for extending the conjugation of targeted molecules, enhancing their solubility and processability in organic electronics .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its application in organic electronics. It influences cell function by improving the solubility and thermal stability of semiconducting materials, which are essential for the development of OFETs and OPVs . These improvements can impact cell signaling pathways, gene expression, and cellular metabolism by providing more efficient and stable electronic materials for various applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The bromo group in the compound allows for cross-coupling reactions, which are essential for the synthesis of semiconducting polymers and oligomers . These reactions involve the formation of covalent bonds between the compound and other molecules, leading to the creation of extended conjugated systems that enhance the electronic properties of the resulting materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known for its thermal stability, which ensures its long-term effectiveness in organic electronic applications . Its stability can be influenced by factors such as temperature and exposure to light, which may lead to degradation over time . Long-term studies in vitro and in vivo have shown that the compound maintains its effectiveness in enhancing the properties of semiconducting materials .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively enhances the solubility and thermal stability of semiconducting materials without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism . These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize toxicity while maximizing the compound’s benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of semiconducting materials. The compound interacts with enzymes and cofactors during its synthesis, facilitating the formation of extended conjugated systems . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency and stability of the resulting materials .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the proper localization and accumulation of the compound in specific cellular compartments, enhancing its effectiveness in organic electronic applications . The compound’s solubility and thermal stability also play a role in its transport and distribution, ensuring its consistent performance in various settings .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function, ensuring its proper integration into semiconducting materials . The compound’s interactions with biomolecules and enzymes also play a role in its subcellular localization, enhancing its overall effectiveness in organic electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-dodecylthiophene is typically synthesized through the bromination of 5-dodecylthiophene. The reaction involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The process is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-dodecylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride

Major Products:

Scientific Research Applications

2-Bromo-5-dodecylthiophene is widely used in scientific research, particularly in the field of organic electronics. Its applications include:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-dodecylthiophene is unique due to its long dodecyl chain, which significantly enhances its solubility and processability in organic solvents. This makes it particularly valuable in the synthesis of high-performance materials for organic electronics, where solubility and film-forming properties are crucial .

Properties

IUPAC Name

2-bromo-5-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSAVYMGWTYDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153561-74-1
Record name 2-Bromo-5-dodecylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Dodecylthiophene (100 g, 396 mmol, 1 eq) prepared above was placed in a three-necked flask equipped with a dropping funnel and a reflux tube. The atmosphere in the flask was replaced by Ar, 400 ml of dehydrated N,N-dimethylfolmamid (hereinafter referred to as “DMF”) was added thereto, and the mixture was stirred. The reaction solution was cooled to 0° C., and N-bromosuccinimide (84.5 g, 475 mmol, 1.2 eq) dissolved in 120 ml of dehydrated DMF in a separate vessel was added dropwise to the reaction solution. After the completion of the dropwise addition, the mixture was stirred for one hr, was brought to room temperature, and was stirred for 6 hr. The solvent was removed by evaporation, and the residue was extracted with diethyl ether, followed by washing with water until pH=7. The extract was dehydrated over Na2SO4, and the solvent was removed by evaporation, and the residue was purified by chromatography on silica gel to give an objective substance 2-bromo-5-dodecylthiophene (about 118 g yield about 90%) as a light yellow liquid. An NMR spectrum of the compound thus obtained was measured at room temperature with an NMR spectrometer (model JNM-LA400W, manufactured by Japan Electric Optical Laboratory). 1H-NMR (CDCl3, TMS/ppm): 0.88 (t, 3H, J=6.83 Hz), 1.26 (m, 18H), 1.62 (m, 2H), 2.73 (t, 2H, J=7.32 Hz), 6,53 (d, 2H, J=4.39 Hz), 6.84 (d, 2H, J=3.90 Hz).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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